molecular formula C5H3NO4S B11762619 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid

2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid

Cat. No.: B11762619
M. Wt: 173.15 g/mol
InChI Key: GZMAUGAAAMRIDY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities

Chemical Reactions Analysis

2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .

Properties

Molecular Formula

C5H3NO4S

Molecular Weight

173.15 g/mol

IUPAC Name

(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

InChI

InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1+

InChI Key

GZMAUGAAAMRIDY-OWOJBTEDSA-N

Isomeric SMILES

C(=C/1\C(=O)NC(=O)S1)\C(=O)O

Canonical SMILES

C(=C1C(=O)NC(=O)S1)C(=O)O

Origin of Product

United States

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